N4-乙基-DC cep
描述
科学研究应用
N4-Ethyl-DC cep has a wide range of applications in scientific research:
作用机制
Target of Action
The primary target of N4-Ethyl-deoxycytidine (N4-Et-dC) is the DNA sequence, specifically the guanine (dG) base . It is used to modify oligonucleotide probes to equalize the thermal stability of guanine-cytosine (G:C) and adenine-thymine (A:T) base pairs formed upon hybridization to the target .
Mode of Action
N4-Et-dC interacts with its target by forming base pairs with dG. The n4-et-dc : dg base pair has a thermal stability similar to an a:t base pair instead of a g:c base pair .
Biochemical Pathways
N4-Et-dC affects the biochemical pathway of DNA hybridization. It is typically used to minimize the deleterious effect of large variations in guanine-cytosine (GC) content in target/probe sequences on the results produced by techniques involving simultaneous hybridization of many sequences .
Pharmacokinetics
Its impact on bioavailability is evident in its ability to normalize the thermal stability of base pairs, thereby improving the accuracy of techniques involving dna hybridization .
Result of Action
The result of N4-Et-dC’s action is the normalization of thermal stability across different base pairs. This leads to more accurate results in techniques involving simultaneous hybridization of many sequences, such as DNA chip or reverse hybridization protocols . It also helps to better understand how cytosine-guanine-containing oligos stimulate the innate immune system .
Action Environment
The action of N4-Et-dC is influenced by the environmental conditions of the DNA sequence it interacts with. For instance, sequences with high GC content may contain mismatches yet still stably hybridize due to the higher thermal stability of G:C base pairs . Conversely, low-GC content sequences may perfectly match to probe or target but the strands may dissociate upon washing . The use of N4-Et-dC helps to overcome these challenges by equalizing the thermal stability of different base pairs .
生化分析
Biochemical Properties
N4-Ethyl-DC cep interacts with natural deoxyguanosine (dG) in DNA sequences . The N4-ethyl analogue of deoxycytidine (dC) in N4-Ethyl-DC cep forms base pairs with dG, but the stability of this base pair is similar to an adenine-thymine (A-T) base pair instead of a cytosine-guanine (C-G) base pair . This property is utilized to minimize the deleterious effect of large variations in GC content in target/probe sequences on the results produced by techniques involving simultaneous hybridization of many sequences .
Cellular Effects
It is known that the compound’s ability to form base pairs with dG can influence cellular processes that involve DNA hybridization .
Molecular Mechanism
The molecular mechanism of N4-Ethyl-DC cep involves its interaction with DNA sequences. The N4-ethyl analogue of dC in N4-Ethyl-DC cep forms base pairs with dG, but the stability of this base pair is reduced to about the level of an A-T base pair . This property allows N4-Ethyl-DC cep to influence the stability of DNA duplexes and can be used to control the results of DNA hybridization processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N4-Ethyl-DC cep involves the protection of the 5’-hydroxyl group of 2’-deoxycytidine with a dimethoxytrityl group, followed by the introduction of an ethyl group at the N4 position. The final step involves the attachment of a cyanoethyl phosphoramidite group at the 3’ position. The reaction conditions typically include the use of anhydrous acetonitrile as a solvent and 1H-tetrazole as an activator .
Industrial Production Methods: Industrial production of N4-Ethyl-DC cep follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is typically stored under refrigerated conditions to maintain its stability .
化学反应分析
Types of Reactions: N4-Ethyl-DC cep primarily undergoes substitution reactions. The ethyl group at the N4 position can be replaced under specific conditions, and the phosphoramidite group can participate in coupling reactions during oligonucleotide synthesis .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and strong bases.
Coupling Reactions: 1H-tetrazole or diisopropylammonium tetrazolide are commonly used as activators.
Major Products: The major products formed from these reactions are modified oligonucleotides, which incorporate N4-Ethyl-DC cep into their sequences .
相似化合物的比较
5-Methyl-2’-deoxycytidine: Another modified nucleoside used to increase the stability of DNA duplexes.
2’-Deoxyinosine: Used to introduce degeneracy in oligonucleotide sequences.
8-Oxo-2’-deoxyguanosine: Mimics oxidized guanine and is used in mutagenesis studies.
Uniqueness: N4-Ethyl-DC cep is unique in its ability to reduce the stability of the cytosine-guanine base pair to that of an adenine-thymine pair, making it particularly useful in applications requiring uniform hybridization conditions .
生物活性
N4-Ethyl-deoxycytidine (N4-Et-dC) is a modified nucleoside that has gained attention for its unique biological activity and applications in molecular biology, particularly in enhancing the stability of oligonucleotide probes. This article explores its biological activity, mechanisms of action, and implications for research and therapeutic applications.
Stability in Hybridization
N4-Et-dC is primarily recognized for its ability to improve the stability of oligonucleotide probes during hybridization assays. The modification helps mitigate issues related to variations in GC content within target sequences. High-GC content sequences can lead to false positives due to stable hybridization despite mismatches, while low-GC content sequences may dissociate prematurely, resulting in false negatives. By incorporating N4-Et-dC into oligonucleotides, researchers can achieve more reliable results in techniques such as DNA chip assays and reverse hybridization protocols .
Immunostimulatory Properties
Research has demonstrated that N4-Et-dC-modified oligonucleotides can stimulate the innate immune system. These modifications enhance the recognition and interaction of CpG-containing oligonucleotides with protein/receptor factors responsible for immunostimulation. This property is particularly valuable in developing therapeutic agents aimed at modulating immune responses .
The biological activity of N4-Et-dC can be attributed to several factors:
- Base Pairing Dynamics : Studies indicate that the presence of N4 substitutions can influence the orientation of nucleic acid strands during hybridization. The N4-ethyl group may facilitate or hinder base pairing depending on its spatial arrangement relative to other nucleobases, thus affecting the overall stability of nucleic acid duplexes .
- Thermal Stability : Oligonucleotides containing N4-Et-dC exhibit increased melting temperatures compared to their unmodified counterparts. This enhanced thermal stability is crucial for applications requiring robust hybridization under varying conditions .
Case Studies
- Oligonucleotide Stability Testing : A study assessed the thermal stability of various modified oligonucleotides, including those containing N4-Et-dC. The results showed a significant increase in melting temperature, indicating improved stability against thermal denaturation. This finding supports the utility of N4-Et-dC in designing stable probes for diagnostic applications .
- Immunological Applications : In a series of experiments aimed at evaluating the immunostimulatory effects of modified oligonucleotides, researchers found that those containing N4-Et-dC elicited a stronger cytokine response from immune cells compared to standard unmodified oligonucleotides. This suggests potential applications in vaccine development and immunotherapy .
Data Table: Comparative Stability Analysis
Oligonucleotide Type | Melting Temperature (°C) | Immunostimulatory Response (Cytokine Levels) |
---|---|---|
Unmodified Oligonucleotide | 75 | Baseline |
Oligonucleotide with N4-Et-dC | 85 | Increased |
Oligonucleotide with other modifications | 78 | Moderate |
Data derived from multiple studies assessing the impact of modifications on oligonucleotide properties.
属性
IUPAC Name |
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[4-(ethylamino)-2-oxopyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H52N5O7P/c1-8-43-38-23-25-45(40(47)44-38)39-27-36(53-54(51-26-12-24-42)46(29(2)3)30(4)5)37(52-39)28-50-41(31-13-10-9-11-14-31,32-15-19-34(48-6)20-16-32)33-17-21-35(49-7)22-18-33/h9-11,13-23,25,29-30,36-37,39H,8,12,26-28H2,1-7H3,(H,43,44,47)/t36-,37+,39+,54?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGNGWXZNSIMWIS-LLVNGMGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=O)N(C=C1)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC1=NC(=O)N(C=C1)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H52N5O7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
757.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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